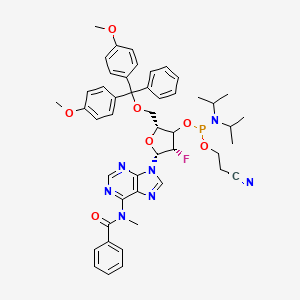

DMT-2'-F-dA(bz) phosphoramidite

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C48H53FN7O7P |

|---|---|

分子量 |

889.9 g/mol |

IUPAC 名称 |

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]-N-methylbenzamide |

InChI |

InChI=1S/C48H53FN7O7P/c1-32(2)56(33(3)4)64(61-28-14-27-50)63-43-40(62-47(41(43)49)55-31-53-42-44(51-30-52-45(42)55)54(5)46(57)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(58-6)24-20-36)37-21-25-39(59-7)26-22-37/h8-13,15-26,30-33,40-41,43,47H,14,28-29H2,1-7H3/t40-,41+,43?,47-,64?/m1/s1 |

InChI 键 |

UTNWUIGRRCGISW-IUJSGOJCSA-N |

手性 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

规范 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

产品来源 |

United States |

Foundational & Exploratory

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Role of the DMT Group in Phosphoramidite Chemistry

In the landscape of synthetic biology and the development of nucleic acid-based therapeutics, the precise and efficient chemical synthesis of oligonucleotides is of paramount importance. The phosphoramidite (B1245037) method, a cornerstone of modern DNA and RNA synthesis, relies on a carefully orchestrated series of chemical reactions. Central to this process is the 4,4'-dimethoxytrityl (DMT) group, a protecting group that plays a pivotal role in ensuring the fidelity and success of oligonucleotide synthesis. This in-depth technical guide elucidates the multifaceted role of the DMT group, detailing its chemical properties, its application in the synthesis cycle, and the critical experimental protocols associated with its use.

The Core Function of the DMT Group: A Guardian of the 5'-Hydroxyl

The primary and most critical role of the DMT group in phosphoramidite chemistry is the reversible protection of the 5'-hydroxyl group of the nucleoside phosphoramidite building blocks.[1][2][] This protection is fundamental to the stepwise and directional nature of solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[1][4]

By "capping" the 5'-hydroxyl, the DMT group serves several key functions:

-

Prevents Self-Polymerization: It blocks the 5'-hydroxyl from reacting with other phosphoramidite monomers in solution, thereby preventing unwanted side reactions and ensuring that nucleotide addition occurs only at the desired position.[1]

-

Enforces Directionality: The protection of the 5'-end ensures that the coupling reaction occurs specifically between the 3'-phosphoramidite of the incoming monomer and the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[]

-

Facilitates Purification: The lipophilic nature of the DMT group can be exploited in purification protocols, such as reverse-phase high-performance liquid chromatography (HPLC), to separate the full-length, DMT-containing oligonucleotide from shorter, uncapped failure sequences.[5]

The selection of the DMT group for this essential role is attributed to a unique combination of its chemical properties:

-

Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps of the synthesis cycle but is readily and quantitatively cleaved under mild acidic conditions.[1] This selective lability is the linchpin of the cyclical nature of phosphoramidite synthesis.

-

Steric Hindrance: The bulky nature of the DMT group provides significant steric protection for the 5'-hydroxyl, effectively preventing its participation in unintended reactions.[1][6]

-

Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable, bright orange-colored dimethoxytrityl cation.[7][8] The intensity of this color can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[8][9]

The DMT Group in the Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle comprising four key steps: detritylation, coupling, capping, and oxidation. The DMT group is central to the first step of this cycle.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This step, known as detritylation, is achieved by treating the support with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[4][5] The acid protonates one of the methoxy (B1213986) groups of the DMT ether, leading to its cleavage and the formation of a resonance-stabilized and intensely colored dimethoxytrityl cation.[8] This reaction exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

A critical aspect of the detritylation step is the potential for depurination, particularly at adenosine (B11128) (A) and guanosine (B1672433) (G) residues.[10] The acidic conditions can lead to the cleavage of the glycosidic bond, resulting in an abasic site and ultimately chain cleavage. Therefore, the choice of acid, its concentration, and the reaction time must be carefully optimized to ensure complete detritylation while minimizing depurination.[11]

| Parameter | Typical Conditions | Reference |

| Deblocking Agent | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | [5] |

| 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | [5] | |

| 5% Dichloroacetic Acid (DCA) in Toluene | [5] | |

| Detritylation Time | 60-90 seconds | [12] |

Experimental Protocols

This protocol outlines the general steps for the detritylation of a solid support-bound nucleoside in an automated DNA synthesizer.

-

Column Preparation: The synthesis column containing the controlled pore glass (CPG) support with the initial DMT-protected nucleoside is placed in the synthesizer.

-

Reagent Preparation: A solution of 3% (w/v) trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM) is prepared and loaded onto the synthesizer.

-

Detritylation Step: The deblocking solution is passed through the synthesis column for a predetermined time, typically 60 to 90 seconds.[12] The effluent, containing the orange DMT cation, is collected.

-

Washing: The column is thoroughly washed with an inert solvent, such as anhydrous acetonitrile, to remove all traces of the acid and the cleaved DMT cation. This step is crucial to prevent residual acid from interfering with the subsequent coupling reaction.

-

Drying: The column is typically flushed with an inert gas, such as argon, to ensure the removal of the washing solvent.

Caption: Experimental workflow for the detritylation step.

The quantitative analysis of the released DMT cation provides a reliable method for determining the stepwise coupling efficiency.[9]

-

Sample Collection: The acidic effluent from the detritylation step of each cycle is collected into a separate vial.

-

Dilution: The collected sample is diluted to a known volume (e.g., 10 mL) with a suitable acidic solution, such as 0.1 M p-toluenesulfonic acid monohydrate in acetonitrile, to ensure the complete ionization of the DMT group.[9][13]

-

Spectrophotometric Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance for the DMT cation, which is approximately 498-500 nm.[9][13]

-

Calculation of Yield: The stepwise coupling yield can be calculated by comparing the absorbance values from consecutive cycles. A consistent and high absorbance reading (typically >98%) indicates a successful synthesis.[9]

| Parameter | Value | Reference |

| Wavelength of Max Absorbance (λmax) | 498-500 nm | [9][13] |

| Diluent | 0.1 M p-toluenesulfonic acid monohydrate in acetonitrile | [9][13] |

| Expected Stepwise Yield | >98% | [9] |

Potential Side Reactions and Considerations

While the DMT group is highly effective, its use is not without potential complications.

-

Depurination: As previously mentioned, prolonged exposure to the acidic detritylation conditions can lead to depurination, especially for purine-rich sequences.[10] This can be mitigated by using milder acids, such as 3% DCA, or by optimizing the detritylation time.[11]

-

Incomplete Detritylation: Insufficient acid concentration or a shortened detritylation time can result in incomplete removal of the DMT group. This will cap the growing chain and prevent further elongation, leading to a truncated final product.

-

Premature Detritylation: Conversely, some acidic activators used in the coupling step can cause a small amount of premature detritylation of the incoming phosphoramidite monomer, leading to the formation of n+1 products.[10]

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable component of modern phosphoramidite chemistry for oligonucleotide synthesis. Its unique combination of properties, including its acid lability, steric bulk, and the convenient colorimetric monitoring of its cleavage, has made it the protecting group of choice for the 5'-hydroxyl. A thorough understanding of its role, the associated experimental protocols, and the potential for side reactions is crucial for researchers, scientists, and drug development professionals seeking to synthesize high-quality oligonucleotides for a wide range of applications. The careful optimization of the detritylation step is paramount to achieving high yields and purity in the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 8. atdbio.com [atdbio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

The Impact of 2'-Fluoro Modification on Oligonucleotide Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleosides is a cornerstone of modern oligonucleotide therapeutic development. Among the various chemical modifications, the introduction of a fluorine atom at the 2' position of the ribose sugar has emerged as a particularly powerful strategy to enhance the drug-like properties of oligonucleotides. This technical guide provides an in-depth exploration of the core properties of 2'-fluoro modified nucleosides and their impact on oligonucleotide synthesis, stability, binding affinity, and biological activity.

Core Properties of 2'-Fluoro Modified Oligonucleotides

The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom imparts several advantageous characteristics to oligonucleotides. These properties collectively contribute to their enhanced therapeutic potential.

Enhanced Nuclease Resistance

Unmodified RNA is highly susceptible to degradation by ubiquitous nucleases. The 2'-fluoro modification provides significant protection against nuclease-mediated cleavage.[1][2] This increased stability translates to a longer biological half-life, a critical attribute for therapeutic oligonucleotides. The replacement of the 2'-hydroxyl group, a key recognition element for many nucleases, with the more stable fluorine atom sterically hinders enzymatic degradation.[1][3]

Increased Binding Affinity and Thermal Stability

Oligonucleotides containing 2'-fluoro modifications exhibit a higher binding affinity (lower Kd) for their complementary RNA targets compared to their unmodified counterparts.[4][5][6] This enhanced affinity is reflected in an increased melting temperature (Tm) of the resulting duplexes. The fluorine atom's high electronegativity favors a C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helical geometry, the preferred conformation for RNA duplexes.[6][7] This conformational preference reduces the entropic penalty of hybridization, leading to more stable duplex formation.

Modulation of Biological Activity

The 2'-fluoro modification is well-tolerated in various oligonucleotide-based therapeutic modalities, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[8][9][10] In the context of siRNAs, 2'-fluoro modifications can enhance silencing activity and duration, while potentially reducing off-target effects and immune stimulation.[8][9] For ASOs that rely on RNase H-mediated cleavage of the target RNA, chimeric designs incorporating a central DNA "gap" flanked by 2'-fluoro modified wings are often employed. This design balances the need for RNase H recognition of the DNA:RNA hybrid with the stability and nuclease resistance conferred by the 2'-fluoro modifications.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the impact of 2'-fluoro modifications on oligonucleotide properties.

| Property | Modification | Observation | Reference(s) |

| Thermal Stability (Tm) | 2'-Fluoro vs. DNA (per modification) | ↑ 1.3°C | [13] |

| 2'-Fluoro vs. RNA (per modification) | ↑ ~1-2°C | [4] | |

| Fully 2'-F-RNA/DNA duplex | ↑ 0.5°C per incorporation | [6] | |

| 2'-F-RNA/RNA duplex (vs. DNA/RNA) | ↑ 1.8°C per residue | [6] | |

| 2'-F-ANA/RNA duplex (vs. DNA/RNA) | Enhanced stability | [14] | |

| 2'-Fluoro N3'→P5' phosphoramidates vs. phosphodiester (DNA target) | ↑ ~4°C per modification | [7][15] | |

| 2'-Fluoro N3'→P5' phosphoramidates vs. phosphodiester (RNA target) | ↑ ~5°C per modification | [7][15] | |

| Nuclease Resistance | 2'-Fluoro Phosphorothioate vs. Phosphodiester | Highly resistant | [1][2][16] |

| 2'-Fluoro vs. Unmodified RNA | Increased resistance | [3] | |

| Binding Affinity | 2'-Fluoro modified aptamers | Often higher than unmodified | [5] |

| 2'-F-ANA vs. DNA and PS-DNA (to RNA) | Enhanced affinity | [14] | |

| siRNA Activity | 2'-F modified siRNA vs. native siRNA | ~2-fold more potent (in vitro) | [8] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of oligonucleotides containing 2'-fluoro modified nucleosides.

Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

Objective: To synthesize an oligonucleotide sequence incorporating 2'-fluoro modified nucleosides using an automated DNA/RNA synthesizer.

Materials:

-

2'-Fluoro phosphoramidites (A, C, G, U)

-

Standard DNA or RNA phosphoramidites

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-Ethylthiotetrazole)

-

Capping reagents (Acetic Anhydride and N-Methylimidazole)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide (B78521) or a mixture of Ammonium Hydroxide and Methylamine)

-

Anhydrous acetonitrile (B52724)

Protocol:

-

Preparation: Dissolve phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.08–0.15 M).[16] Install the phosphoramidite (B1245037) vials, solid support column, and reagent bottles onto the automated synthesizer.

-

Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support.

-

Coupling: The 2'-fluoro phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl of the growing chain. A longer coupling time (e.g., 3-30 minutes) is often recommended for modified phosphoramidites.[11][16]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the nucleobase and phosphate protecting groups are removed by incubation with a basic solution (e.g., ammonium hydroxide at 55°C for 16-17 hours).[11][16]

-

Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

-

Analysis: The identity and purity of the final product are confirmed by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or CE.

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature of a duplex containing a 2'-fluoro modified oligonucleotide.

Materials:

-

Purified 2'-fluoro modified oligonucleotide

-

Purified complementary DNA or RNA oligonucleotide

-

Annealing buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Protocol:

-

Sample Preparation: Prepare a solution containing equimolar amounts of the 2'-fluoro modified oligonucleotide and its complementary strand in the annealing buffer. The final concentration is typically in the low micromolar range.

-

Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to allow for duplex formation.

-

Data Acquisition: Place the sample in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically calculated from the first derivative of the melting curve.

Nuclease Resistance Assay

Objective: To assess the stability of a 2'-fluoro modified oligonucleotide against nuclease degradation.

Materials:

-

Purified 2'-fluoro modified oligonucleotide

-

Unmodified control oligonucleotide

-

Nuclease (e.g., Snake Venom Phosphodiesterase, fetal bovine serum)

-

Reaction buffer appropriate for the chosen nuclease

-

Quenching solution (e.g., EDTA)

-

Analytical system (e.g., HPLC, CE, or PAGE)

Protocol:

-

Reaction Setup: Incubate the 2'-fluoro modified oligonucleotide and the unmodified control in separate reactions with the nuclease in the appropriate reaction buffer at a controlled temperature (e.g., 37°C).

-

Time Course: At various time points, withdraw aliquots from each reaction and stop the enzymatic degradation by adding the quenching solution.

-

Analysis: Analyze the samples from each time point using HPLC, CE, or PAGE to visualize the degradation of the oligonucleotides.

-

Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life.

Visualizations

Chemical Structure of a 2'-Fluoro Modified Nucleoside

Caption: Chemical structure of 2'-fluoro-2'-deoxyadenosine.

Solid-Phase Oligonucleotide Synthesis Workflow

Caption: Workflow for solid-phase oligonucleotide synthesis.

Antisense Oligonucleotide (ASO) Mechanism of Action

Caption: ASO mechanism of action.

siRNA-Mediated Gene Silencing Pathway

Caption: siRNA gene silencing pathway.

References

- 1. alfachemic.com [alfachemic.com]

- 2. Selection of 2'-Fluoro-Modified Aptamers with Optimized Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A system for in vitro selection of fully 2′-modified RNA aptamers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A system for in vitro selection of fully 2′-modified RNA aptamers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01505C [pubs.rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. d-nb.info [d-nb.info]

- 10. Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. glenresearch.com [glenresearch.com]

- 12. 2' Fluoro RNA Modification [biosyn.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 15. academic.oup.com [academic.oup.com]

- 16. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of DMT-2'-F-dA(bz) phosphoramidite

An In-depth Technical Guide to DMT-2'-F-dA(bz) Phosphoramidite (B1245037) for Researchers and Drug Development Professionals

Introduction

DMT-2'-F-dA(bz) phosphoramidite is a specialized chemical building block, a nucleoside phosphoramidite, crucial for the synthesis of modified oligonucleotides.[1] Its full chemical name is N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[2] The presence of a fluorine atom at the 2' position of the ribose sugar ring confers unique and advantageous properties to the resulting oligonucleotides, making them valuable tools in modern therapeutics and diagnostics.[1][3]

Oligonucleotides incorporating 2'-fluoro modifications exhibit enhanced resistance to nuclease degradation, which is a significant challenge for in vivo applications of standard DNA and RNA.[3][4] This modification also increases the thermal stability of duplexes formed with target RNA sequences.[3] Consequently, this phosphoramidite is frequently utilized in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers, where stability and high binding affinity are paramount.[1][3]

Core Properties and Specifications

The physical and chemical properties of this compound are summarized below. There is a minor discrepancy in the reported molecular weight and formula in the literature. The most commonly cited values are presented, with alternative values noted.

| Property | Value | References |

| Molecular Formula | C47H51FN7O7P | [2] |

| Alternative: C48H53FN7O7P | [5][6] | |

| Molecular Weight | 875.92 g/mol | |

| Alternative: 889.95 g/mol | [5][6] | |

| CAS Number | 136834-22-5 | [2] |

| Appearance | White to off-white powder | [2] |

| Purity (by ³¹P NMR) | ≥99% | [2] |

| Purity (by RP-HPLC) | ≥99.0% | [2] |

| Storage Conditions | -20±5℃ | [2] |

Key Applications in Research and Drug Development

The incorporation of 2'-fluoro-modified nucleosides offers significant advantages for therapeutic oligonucleotides:

-

Antisense Oligonucleotides : Chimeric oligonucleotides containing 2'-F RNA and DNA can form DNA/RNA duplexes that are substrates for RNase H, an enzyme that cleaves the RNA strand of the hybrid, leading to target mRNA degradation. The 2'-F modification increases the melting temperature (Tm) of the duplex with the target RNA by approximately 1.8°C per modification, enhancing potency.[3]

-

siRNA and RNAi Therapeutics : In the context of RNA interference (RNAi), fully substituting siRNA with 2'-F and 2'-O-Methyl RNA modifications has been shown to enhance stability in plasma and dramatically increase the gene-silencing capability—in some cases, by more than 500-fold compared to unmodified siRNA.[3]

-

Aptamers : The inclusion of 2'-fluoro pyrimidines in RNA aptamers provides them with substantially increased nuclease resistance and often equal or higher binding affinity for their targets compared to their unmodified counterparts.[3]

-

Nuclease Resistance : While the 2'-F modification itself provides a degree of nuclease resistance, it is often used in conjunction with phosphorothioate (B77711) (PS) linkages to further enhance stability, particularly at the 5' and 3' ends of the oligonucleotide.[3][4]

Experimental Protocols

The use of this compound in automated solid-phase oligonucleotide synthesis is similar to standard DNA or RNA synthesis but requires key modifications to the standard protocols.

Protocol: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps in a single synthesis cycle for incorporating a 2'-F-dA(bz) monomer.

-

Preparation :

-

Dissolve this compound in anhydrous acetonitrile (B52724) to the recommended concentration for the specific DNA/RNA synthesizer (e.g., 0.1 M).

-

Ensure all other necessary reagents (activator, capping reagents, oxidizing agent, deblocking agent) are fresh and properly installed on the synthesizer.

-

-

Synthesis Cycle :

-

Step 1: Deblocking (Detritylation)

-

The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the next coupling step.

-

-

Step 2: Coupling

-

The dissolved this compound is mixed with an activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI)) and delivered to the synthesis column.

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Crucial Modification : An extended coupling time is required for 2'-fluoro phosphoramidites. A coupling time of 3 minutes is recommended, as opposed to the typical 90 seconds for standard DNA monomers.

-

-

Step 3: Capping

-

Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

-

-

Step 4: Oxidation

-

The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. This is commonly achieved using a solution of iodine in a tetrahydrofuran (B95107) (THF)/water/pyridine mixture.

-

-

-

Cleavage and Deprotection :

-

After the final sequence is synthesized, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.

-

Recommended Deprotection Conditions :

-

Use concentrated aqueous ammonia (B1221849) at 55°C for 8 hours.

-

Alternatively, for faster deprotection, use a 1:1 mixture of aqueous ammonia and 40% aqueous methylamine (B109427) (AMA) at 65°C for 10 minutes.

-

-

-

Purification :

-

The final product is typically purified using High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques to isolate the full-length oligonucleotide from shorter, failed sequences.

-

Visualized Workflows and Pathways

Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Caption: Solid-phase oligonucleotide synthesis cycle.

RNA Interference (RNAi) Signaling Pathway

This diagram shows a simplified pathway for gene silencing mediated by siRNAs, a common application for oligonucleotides containing 2'-fluoro modifications.

Caption: Simplified RNA interference (RNAi) pathway.

References

- 1. 2'-F-DMT-DA-BZ Phosphoramidite CAS 136834 22 5, C47H51FN7O7P | Huaren [huarenscience.com]

- 2. CAS No.: 136834-22-5 | DMT-2'-F-dA(Bz)-CE-Phosphoramidite - Syd Labs [sydlabs.com]

- 3. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]

- 4. idtdna.com [idtdna.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - CD BioGlyco [bioglyco.com]

Understanding the 2'-fluoro modification on the ribose sugar

An In-depth Technical Guide to 2'-Fluoro Modification of the Ribose Sugar

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oligonucleotide therapeutics, chemical modifications are paramount to overcoming the inherent limitations of natural nucleic acids, such as poor stability against nucleases and suboptimal binding affinity. Among the arsenal (B13267) of modifications, the 2'-fluoro (2'-F) substitution on the ribose sugar has emerged as a uniquely powerful tool, particularly in the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2][3] This modification involves replacing the 2'-hydroxyl group of the ribose with a fluorine atom, a subtle change that imparts significant and therapeutically advantageous properties.[4]

The fluorine atom's high electronegativity, similar to the native hydroxyl group, and its small size allow it to be well-tolerated within the cellular machinery that processes nucleic acids, such as the RNA-induced silencing complex (RISC).[5][6] This guide provides a comprehensive technical overview of the 2'-fluoro modification, covering its synthesis, its impact on the biophysical properties of oligonucleotides, and its application in therapeutic contexts, complete with experimental insights and structured data for ease of comparison.

Core Properties and Advantages of 2'-Fluoro Modification

The introduction of a fluorine atom at the 2' position of the ribose sugar induces a conformational preference for the C3'-endo pucker, which is characteristic of A-form helices found in RNA duplexes.[6][7] This pre-organization of the sugar conformation is a key contributor to the enhanced properties of 2'-F modified oligonucleotides.

Key advantages include:

-

Increased Binding Affinity: 2'-F modified oligonucleotides exhibit a higher melting temperature (Tm) when hybridized to complementary RNA targets. This increased affinity is attributed to the favorable C3'-endo sugar pucker, which reduces the entropic penalty of duplex formation.[4][8]

-

Enhanced Nuclease Resistance: The 2'-F modification provides significant protection against degradation by endonucleases and exonucleases present in serum and within cells, thereby increasing the in vivo half-life of the oligonucleotide therapeutic.[9][10][11]

-

Improved In Vivo Efficacy: The combination of higher binding affinity and increased nuclease stability often translates to more potent and durable gene silencing activity in vivo.[9][10]

-

Reduced Immunostimulation: siRNAs with 2'-F modifications have been shown to have a reduced immunostimulatory response compared to their unmodified counterparts.[8][10][11]

-

Compatibility with Cellular Machinery: The 2'-F modification is well-tolerated by the key protein complexes involved in RNA interference (RNAi) and antisense mechanisms, such as RISC and RNase H (in chimeric designs).[1][9]

Quantitative Impact of 2'-Fluoro Modification

The following tables summarize the quantitative effects of 2'-fluoro modifications on key biophysical and biological parameters.

Table 1: Effect of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)

| Oligonucleotide Type | Modification | Tm Increase per Modification (°C) | Reference |

| RNA/RNA Duplex | 2'-F substitution | ~1.0 - 2.0 | [4] |

| ASO/RNA Duplex | 2'-F substitution | ~2.5 | [5] |

| Phosphoramidate/DNA Duplex | 2'-F substitution | ~4.0 | [12] |

| Phosphoramidate/RNA Duplex | 2'-F substitution | ~5.0 | [12] |

Table 2: Nuclease Resistance and In Vivo Potency of 2'-Fluoro Modified siRNA

| Parameter | Unmodified siRNA | 2'-F Modified siRNA (Pyrimidines) | Reference |

| Serum Stability (t1/2) | Completely degraded within 4 hours | > 24 hours | [9] |

| In Vitro Potency (IC50) | 0.95 nM | 0.50 nM | [9] |

| In Vivo Potency | Baseline | ~2-fold more potent than unmodified | [9][10] |

Synthesis of 2'-Fluoro Modified Oligonucleotides

The synthesis of 2'-fluoro modified oligonucleotides is primarily achieved through two main strategies for generating the key 2'-fluoro nucleoside building blocks: the divergent and convergent approaches.[13][14]

-

Divergent Approach: This method involves the direct fluorination of a pre-synthesized nucleoside. A common technique is the SN2 reaction on a 2,2'-anhydro nucleoside using a fluoride (B91410) source like hydrogen fluoride (HF) or Olah's reagent (pyridine-HF).[14]

-

Convergent Approach: This strategy involves synthesizing a fluorinated sugar moiety first, which is then coupled to a nucleobase to form the desired nucleoside.[13][14]

Once the 2'-fluoro nucleoside is synthesized, it is converted into a phosphoramidite (B1245037) monomer, which can be readily incorporated into oligonucleotides using standard automated solid-phase synthesis protocols.[15][16]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides via Phosphoramidite Chemistry

This protocol outlines the general steps for incorporating 2'-fluoro phosphoramidites into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

1. Materials:

-

2'-Fluoro-A(Bz)-, -C(Ac)-, -G(iBu)-, and -U-CE Phosphoramidites

-

Standard DNA/RNA synthesis reagents (e.g., activator, capping reagents, oxidizing agent, deblocking agent)

-

Controlled Pore Glass (CPG) solid support

-

Ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) for deprotection

2. Synthesizer Cycle: The synthesis follows a standard cycle for each nucleotide addition:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., dichloroacetic acid).

-

Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole) and coupling to the free 5'-hydroxyl group on the solid support. A coupling time of 3 minutes is often recommended for 2'-F monomers.[7]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

3. Deprotection and Cleavage:

-

After the final sequence is assembled, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

For 2'-F modified oligonucleotides, deprotection can be achieved using ammonium hydroxide at 55°C for 17 hours or with AMA at room temperature for 2 hours.[7] It is important to note that heating in AMA can cause some degradation of 2'-fluoro nucleotides.[7]

4. Purification:

-

The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Nuclease Stability Assay

This assay compares the stability of 2'-F modified and unmodified oligonucleotides in the presence of nucleases.

1. Materials:

-

2'-F modified and unmodified oligonucleotides

-

Fetal bovine serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase)

-

Phosphate-buffered saline (PBS)

-

Gel loading buffer

-

Polyacrylamide gel and electrophoresis equipment

-

Staining agent (e.g., SYBR Gold) and imaging system

2. Procedure:

-

Incubate the oligonucleotides (e.g., at a final concentration of 1 µM) in a solution containing FBS (e.g., 50% v/v) in PBS at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity by adding a gel loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA).

-

Store the quenched samples at -20°C until all time points are collected.

-

Analyze the samples by running them on a denaturing polyacrylamide gel.

-

Stain the gel with a fluorescent dye and visualize the bands. The disappearance of the full-length oligonucleotide band over time indicates degradation.

Visualizations: Pathways and Workflows

RNA Interference (RNAi) Pathway with 2'-F Modified siRNA

The following diagram illustrates the mechanism of gene silencing by a 2'-fluoro modified siRNA.

Caption: RNAi pathway for a 2'-F modified siRNA in the cytoplasm.

Antisense Oligonucleotide (ASO) RNase H Mechanism

This diagram shows the mechanism of action for a gapmer ASO, which often utilizes 2'-F modifications in the "wings" for stability and affinity.

Caption: RNase H-mediated degradation by a 2'-F modified gapmer ASO.

Experimental Workflow: From Synthesis to Activity Assay

This diagram outlines the general workflow for developing and testing a 2'-fluoro modified oligonucleotide.

Caption: Workflow for 2'-F oligonucleotide development.

Conclusion

The 2'-fluoro modification stands as a cornerstone of modern oligonucleotide therapeutic design. Its ability to confer a potent combination of high binding affinity, robust nuclease resistance, and excellent compatibility with endogenous gene silencing pathways makes it an invaluable modification for enhancing the drug-like properties of siRNAs and ASOs.[1][9] As researchers continue to refine oligonucleotide design, the strategic incorporation of 2'-F nucleotides, often in combination with other chemical modifications, will undoubtedly continue to drive the development of next-generation nucleic acid medicines with improved safety and efficacy profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2' Fluoro RNA Modification [biosyn.com]

- 5. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. [PDF] Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA | Semantic Scholar [semanticscholar.org]

- 9. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unique gene-silencing and structural properties of 2'-fluoro-modified siRNAs. | Semantic Scholar [semanticscholar.org]

- 12. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of 2'-Fluoro Phosphoramidites in RNA Aptamer Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of robust and effective RNA aptamers for therapeutic and diagnostic applications hinges on overcoming the inherent instability of natural RNA molecules. Chemical modifications are paramount to enhancing their in vivo efficacy, and among the most impactful are 2'-fluoro (2'-F) modifications introduced via 2'-fluoro phosphoramidites during solid-phase synthesis. This guide provides a comprehensive overview of the core features, experimental considerations, and significant advantages conferred by 2'-fluoro modifications in the generation of high-affinity, nuclease-resistant RNA aptamers.

Core Features and Advantages of 2'-Fluoro Modification

The substitution of the 2'-hydroxyl group with a fluorine atom in the ribose sugar of RNA nucleotides imparts several critical advantages that are highly beneficial for aptamer development.[1][2][3][4] These features collectively contribute to the generation of aptamers with superior drug-like properties.

Enhanced Nuclease Resistance: Unmodified RNA is rapidly degraded by nucleases present in biological fluids, severely limiting its therapeutic potential. The 2'-fluoro modification provides significant protection against nuclease degradation, thereby increasing the in vivo half-life of the aptamer.[4][5][6][7] For instance, the FDA-approved aptamer Macugen® (Pegaptanib), used for treating age-related macular degeneration, incorporates 2'-F pyrimidines to enhance its stability.[5][8]

Increased Binding Affinity and Thermal Stability: The highly electronegative fluorine atom influences the sugar pucker, favoring a C3'-endo conformation, which is characteristic of A-form RNA helices.[2][5][6][8] This pre-organization of the sugar-phosphate backbone can lead to a more stable and defined three-dimensional structure, often resulting in increased binding affinity to the target molecule.[2][3][6] This enhanced stability is also reflected in a higher melting temperature (Tm) of duplexes containing 2'-F modifications.[5][9][10]

Structural Mimicry and Biological Activity: Despite the modification, the fluorine atom is sterically small and a good mimic of the natural 2'-hydroxyl group, allowing 2'-F modified aptamers to be well-tolerated by the cellular machinery involved in processes like RNA interference (RNAi).[8] This compatibility is crucial when developing aptamers for intracellular applications or when combining aptamer technology with other RNA-based therapeutics.[5]

Quantitative Impact of 2'-Fluoro Modifications

The incorporation of 2'-fluoro phosphoramidites has a quantifiable impact on the biophysical properties of RNA aptamers. The following tables summarize key quantitative data derived from various studies.

| Property | Modification | Observation | Reference |

| Thermal Stability (Tm) | Single 2'-F-RNA substitution in a DNA/DNA dodecamer | Increased Tm by 1.2 °C | [6] |

| Fully substituted 2'-F-RNA/DNA duplex | Increased Tm by 0.5 °C per incorporation | [6] | |

| 2'-F-RNA/RNA duplex compared to DNA/RNA duplex | Increased Tm by 1.8 °C per residue | [6] | |

| 2'-F-modified phosphoramidates duplexed with DNA | Increased Tm by ~4 °C per modification | [9][10] | |

| 2'-F-modified phosphoramidates duplexed with RNA | Increased Tm by ~5 °C per modification | [9][10] | |

| Binding Affinity (Kd) | 2'-F modified mirror-image RNA aptamer | ~1.6 µM | [11][12][13] |

| 2'-F-pyrimidine RNA aptamers for murine LBP | ~200–800 nM | [14] |

Experimental Workflows and Methodologies

The development of 2'-fluoro modified RNA aptamers typically involves a modified Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, followed by characterization of the selected aptamers.

References

- 1. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]

- 5. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2′-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Automated Synthesis of Oligonucleotides Containing 2'-Fluoro-2'-deoxyadenosine (Bz)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of DMT-2'-F-dA(bz) phosphoramidite (B1245037) into synthetic oligonucleotides using an automated synthesizer. The inclusion of 2'-fluoro modifications enhances the thermal stability and nuclease resistance of oligonucleotides, making them valuable for various therapeutic and diagnostic applications.

Introduction

2'-Fluoro modified oligonucleotides represent a significant class of nucleic acid analogs with enhanced properties for in vivo and in vitro applications. The substitution of the 2'-hydroxyl group with a fluorine atom preorganizes the sugar pucker into a C3'-endo conformation, similar to that of RNA. This modification leads to increased binding affinity (Tm) to complementary RNA targets and provides resistance to degradation by nucleases. DMT-2'-F-dA(bz) phosphoramidite is a key building block for introducing 2'-fluoro-2'-deoxyadenosine (B150665) into synthetic oligonucleotides. This protocol outlines the necessary steps for its efficient incorporation using standard automated solid-phase synthesis technology.

Materials and Reagents

-

This compound

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Capping solutions (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 16% N-methylimidazole/THF)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

-

Cleavage and deprotection reagents (see Section 5 for options)

-

Purification buffers and columns (see Section 6)

Automated Synthesis Protocol

The synthesis of oligonucleotides containing 2'-F-dA(bz) is analogous to standard DNA synthesis, with a key modification in the coupling step. The following protocol is based on a standard phosphoramidite cycle on an automated synthesizer.

Reagent Preparation

-

This compound Solution: Prepare a 0.1 M solution in anhydrous acetonitrile. Due to the potential for moisture sensitivity, it is recommended to prepare the solution fresh or store it under inert gas (Argon or Nitrogen) and use it within a few days.

-

Standard Phosphoramidite Solutions: Prepare according to the synthesizer manufacturer's recommendations (typically 0.1 M in anhydrous acetonitrile).

-

Other Reagents: Ensure all other synthesizer reagents (activator, capping, oxidizing, and deblocking solutions) are fresh and properly installed on the synthesizer.

Synthesis Cycle

The automated synthesis cycle for each monomer addition consists of the following steps:

-

Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the terminal nucleoside on the solid support using the deblocking solution.

-

Coupling: This is the critical step for incorporating the 2'-F-dA(bz) monomer. An extended coupling time is required for efficient reaction.

-

Standard Monomers: 90 seconds.

-

This compound: 3 minutes .

-

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using the oxidizing solution.

These four steps are repeated for each monomer to be added to the growing oligonucleotide chain.

Post-Synthesis Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. Several deprotection strategies are available, and the choice depends on the presence of other sensitive modifications in the sequence.

Deprotection Options:

| Reagent | Temperature | Duration | Notes |

| Concentrated Ammonium Hydroxide | 55°C | 8 hours | A standard, slower deprotection method. |

| AMA (Ammonium Hydroxide/40% Methylamine 1:1) | 65°C | 10 minutes | A rapid deprotection method. |

| AMA (Ammonium Hydroxide/40% Methylamine 1:1) | Room Temp. | 2 hours | Recommended to avoid potential degradation of 2'-fluoro nucleotides at elevated temperatures.[1] |

| 40% Aqueous Methylamine | 25°C - 45°C | 30 minutes | An alternative rapid deprotection method.[2] |

Note: If the oligonucleotide contains other sensitive modifications, such as RNA monomers with 2'-O-TBDMS groups, a multi-step deprotection protocol will be required. The deprotection of 2'-F-RNA is similar to that of DNA.[3]

Purification

Crude, deprotected oligonucleotides can be purified using standard methods for DNA and RNA.[4] The choice of method will depend on the length of the oligonucleotide, the scale of the synthesis, and the required purity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a common and effective method for purifying oligonucleotides.

-

Column: C18 reverse-phase column.

-

Buffers:

-

Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Buffer B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50).

-

-

Gradient: A linear gradient of increasing Buffer B is used to elute the oligonucleotide. The specific gradient will depend on the length and sequence of the oligonucleotide.

-

Detection: UV absorbance at 260 nm.

-

Post-Purification: The collected fractions containing the pure oligonucleotide are typically desalted using a suitable method, such as ethanol (B145695) precipitation or size-exclusion chromatography.

Quantitative Data Summary

The quality of the this compound is critical for successful synthesis. The following table summarizes typical quality control specifications.

| Parameter | Specification | Method |

| Purity | ≥99.0% | 31P-NMR, RP-HPLC |

| Water Content | ≤0.3% | Karl Fischer Titration |

| P(III) Impurities | ≤0.5% | 31P-NMR |

| Single Impurity | ≤0.5% | RP-HPLC |

Experimental Workflows and Diagrams

The following diagrams illustrate the key processes involved in the automated synthesis and subsequent work-up of oligonucleotides containing 2'-F-dA(bz).

Caption: Automated synthesis cycle for incorporating 2'-F-dA(bz).

Caption: Post-synthesis processing of the 2'-fluoro modified oligonucleotide.

Caption: Decision tree for choosing the appropriate deprotection strategy.

References

Application Notes and Protocols for Deprotection of 2'-Fluoro Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides incorporating 2'-fluoro (2'-F) modifications are of significant interest in the development of therapeutic and diagnostic agents, including antisense oligonucleotides and siRNAs. The 2'-F modification enhances nuclease resistance and binding affinity to target RNA sequences. The final and critical step in the synthesis of these modified oligonucleotides is the removal of protecting groups from the nucleobases and the phosphate (B84403) backbone, as well as cleavage from the solid support. This document provides detailed application notes and protocols for the efficient deprotection of oligonucleotides containing 2'-fluoro modifications.

Deprotection Strategies Overview

The choice of deprotection strategy for 2'-fluoro modified oligonucleotides depends on the overall composition of the oligonucleotide, particularly the presence of other modifications that may require specific deprotection conditions. For oligonucleotides composed solely of DNA and 2'-F modified monomers, standard basic deprotection reagents are typically sufficient. However, for chimeric oligonucleotides that also contain RNA monomers with 2'-hydroxyl protecting groups (e.g., tert-butyldimethylsilyl, TBDMS), a multi-step, orthogonal deprotection approach is necessary.

A generalized workflow for the deprotection of 2'-fluoro modified oligonucleotides is presented below. This workflow highlights the key stages of cleavage from the solid support and the removal of base and phosphate protecting groups. For chimeric oligonucleotides containing silyl-protected RNA residues, an additional desilylation step is required.

Caption: General workflow for the deprotection of 2'-fluoro modified oligonucleotides.

Standard Deprotection Protocols for 2'-Fluoro Oligonucleotides

For oligonucleotides containing only DNA and 2'-fluoro modified nucleotides, a single-step cleavage and deprotection procedure is generally sufficient. The most common reagents for this purpose are basic solutions that effectively remove the exocyclic amine protecting groups on the nucleobases (e.g., benzoyl, isobutyryl) and the cyanoethyl groups from the phosphate backbone, while simultaneously cleaving the oligonucleotide from the solid support.

Quantitative Data Summary

The following table summarizes common deprotection conditions for oligonucleotides containing 2'-fluoro modifications.

| Reagent | Temperature | Duration | Notes |

| Ammonium (B1175870) Hydroxide (B78521)/Ethanol (3:1, v/v) | Room Temperature | 48 hours | A mild and effective method for standard protecting groups.[1] |

| 55°C | 8-16 hours | Elevated temperature accelerates deprotection. | |

| Aqueous Methylamine (B109427) (40%) | 35°C | 30 minutes | A faster deprotection method.[2] |

| AMA (Ammonium Hydroxide/Methylamine, 1:1, v/v) | 65°C | 10-15 minutes | A very rapid deprotection method, often referred to as "UltraFAST".[3][4][5] Requires the use of acetyl-protected cytidine (B196190) (Ac-dC) to prevent base modification. |

Experimental Protocol: Deprotection using Ammonium Hydroxide/Ethanol

This protocol is suitable for the deprotection of 2'-fluoroarabino nucleic acid (2'F-ANA) oligonucleotides.[1]

Materials:

-

Synthesized oligonucleotide on solid support (e.g., CPG) in a synthesis column or vial.

-

Aqueous Ammonium Hydroxide (NH₄OH, ~28-30%).

-

Ethanol (EtOH), absolute.

-

Screw-cap vials.

-

Heating block or oven (optional).

-

Centrifugal vacuum concentrator (e.g., SpeedVac).

Procedure:

-

Preparation of Deprotection Solution: Prepare a 3:1 (v/v) mixture of aqueous ammonium hydroxide and ethanol. For example, mix 1.5 mL of aqueous NH₄OH with 0.5 mL of EtOH.

-

Cleavage and Deprotection:

-

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add 1-2 mL of the ammonium hydroxide/ethanol solution to the vial, ensuring the support is fully submerged.

-

Seal the vial tightly.

-

Incubate at room temperature for 48 hours or at 55°C for 8-16 hours.

-

-

Oligonucleotide Recovery:

-

After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

-

Wash the solid support with 0.5 mL of water and combine the supernatant with the previous collection. Repeat this step.

-

-

Drying:

-

Dry the combined supernatant in a centrifugal vacuum concentrator.

-

Experimental Protocol: Deprotection using Aqueous Methylamine

This protocol provides a more rapid deprotection for oligonucleotides containing 2'-deoxy-2'-fluoro nucleotides.[2]

Materials:

-

Synthesized oligonucleotide on solid support.

-

Aqueous Methylamine (CH₃NH₂, 40%).

-

Screw-cap vials.

-

Heating block.

-

Centrifugal vacuum concentrator.

Procedure:

-

Cleavage and Deprotection:

-

Transfer the solid support to a screw-cap vial.

-

Add 1 mL of 40% aqueous methylamine to the vial.

-

Seal the vial tightly and incubate at 35°C for 30 minutes.

-

-

Oligonucleotide Recovery:

-

Transfer the supernatant to a new microcentrifuge tube.

-

Wash the support with 0.5 mL of water and combine the supernatants.

-

-

Drying:

-

Dry the collected solution in a centrifugal vacuum concentrator.

-

Experimental Protocol: UltraFAST Deprotection with AMA

This protocol is suitable for rapid deprotection and requires the use of acetyl-protected cytidine during synthesis to avoid side reactions.[3][4][5]

Materials:

-

Synthesized oligonucleotide on solid support (with Ac-C).

-

Ammonium Hydroxide (aqueous, ~28-30%).

-

Methylamine (aqueous, 40%).

-

Screw-cap glass vial.

-

Heating block.

-

Centrifugal vacuum concentrator.

Procedure:

-

Preparation of AMA Reagent: In a fume hood, prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine. Prepare this solution fresh.

-

Cleavage and Deprotection:

-

Transfer the solid support to a screw-cap glass vial.

-

Add 1 mL of the AMA reagent to the vial.

-

Seal the vial tightly and incubate at 65°C for 10-15 minutes.

-

-

Oligonucleotide Recovery:

-

Cool the vial on ice for 10 minutes.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Wash the support with 0.5 mL of water and combine the supernatants.

-

-

Drying:

-

Dry the collected solution in a centrifugal vacuum concentrator.

-

Orthogonal Deprotection for Chimeric Oligonucleotides (2'-F and 2'-O-Silyl RNA)

For chimeric oligonucleotides containing both 2'-fluoro modifications and 2'-O-TBDMS protected RNA monomers, an orthogonal deprotection strategy is essential. The base-labile protecting groups are removed first, while the acid-labile 2'-O-TBDMS groups remain intact. A subsequent step using a fluoride (B91410) source is then required to remove the 2'-O-TBDMS groups.

The logical flow for this orthogonal deprotection is illustrated below.

Caption: Orthogonal deprotection strategy for chimeric oligonucleotides.

Experimental Protocol: Two-Step Deprotection of 2'-F/2'-O-TBDMS RNA Chimeras

This protocol outlines the two-step deprotection process for chimeric oligonucleotides.

Part 1: Cleavage and Base/Phosphate Deprotection

Follow one of the previously described protocols (e.g., using AMA) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups. After this step, the oligonucleotide will be in solution but still contain the 2'-O-TBDMS protecting groups. Dry the oligonucleotide completely in a centrifugal vacuum concentrator.

Part 2: 2'-O-TBDMS Deprotection (Desilylation)

The removal of the TBDMS group is achieved using a fluoride reagent, most commonly triethylamine (B128534) trihydrofluoride (TEA·3HF).

Materials:

-

Dried, base-deprotected oligonucleotide with 2'-O-TBDMS groups.

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

-

Triethylamine (TEA).

-

Triethylamine trihydrofluoride (TEA·3HF).

-

Heating block.

-

Reagents for quenching and precipitation/purification.

Procedure:

-

Dissolution:

-

Fully dissolve the dried oligonucleotide in anhydrous DMSO. For a 1 µmol synthesis, approximately 100-115 µL of DMSO can be used.[6] If necessary, heat at 65°C for about 5 minutes to ensure complete dissolution.

-

-

Desilylation Reaction:

-

Quenching and Purification:

-

After incubation, the reaction should be quenched. This can be done using a specific quenching buffer if proceeding with cartridge purification, or by precipitation.

-

The fully deprotected oligonucleotide is then purified using methods such as HPLC, gel electrophoresis, or cartridge purification.

-

Conclusion

The selection of an appropriate deprotection method is critical for obtaining high-quality 2'-fluoro modified oligonucleotides. For oligonucleotides containing only 2'-F modifications, a one-step deprotection with reagents like ammonium hydroxide/ethanol, aqueous methylamine, or AMA is effective. For more complex chimeric oligonucleotides containing 2'-O-silyl protected RNA, a two-step orthogonal approach is necessary, involving an initial basic deprotection followed by a fluoride-mediated desilylation step. The protocols provided here offer reliable methods for achieving complete deprotection, paving the way for the successful application of these modified oligonucleotides in research and therapeutic development.

References

- 1. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

Application Notes and Protocols for the Synthesis of Antisense Oligonucleotides Using 2'-F-dA Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are synthetic single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression.[1][2] Chemical modifications to the oligonucleotide backbone and sugar moieties are crucial for enhancing their therapeutic properties, such as nuclease resistance, binding affinity to target RNA, and in vivo stability.[1][3][4][5] One such critical modification is the incorporation of 2'-deoxy-2'-fluoro-D-arabinonucleic acid (2'-F-ANA), which has demonstrated significant advantages in the development of potent antisense agents.[3][4][6] Specifically, the use of 2'-fluoro-2'-deoxyadenosine (B150665) (2'-F-dA) phosphoramidite (B1245037) in ASO synthesis allows for the creation of oligonucleotides with enhanced stability and efficacy.

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of ASOs containing 2'-F-dA. The information is intended for researchers, scientists, and drug development professionals working on the cutting edge of oligonucleotide therapeutics.

Key Advantages of 2'-F-ANA Modified ASOs

ASOs incorporating 2'-F-ANA modifications exhibit several beneficial properties compared to unmodified or other modified oligonucleotides:

-

Enhanced Nuclease Resistance: The 2'-fluoro group provides significant protection against degradation by cellular nucleases, leading to a longer duration of action.[3][4][7][8]

-

High Binding Affinity: 2'-F-ANA modified ASOs form highly stable duplexes with their target RNA, which can lead to increased potency.[9][10] The melting temperature (Tm) of a 2'-F-ANA-RNA duplex is significantly increased compared to a DNA-RNA duplex.[7]

-

RNase H Activation: A key advantage of 2'-F-ANA modifications is that the resulting ASO/RNA hybrids are substrates for RNase H.[7][9][10][11][12] This enzyme cleaves the RNA strand of the hybrid, leading to potent and specific gene silencing. This is in contrast to many other 2'-modifications which inhibit RNase H activity.[7][12]

-

Improved Potency: Chimeric ASOs containing 2'-F-ANA and DNA (often with a phosphorothioate (B77711) backbone) have shown significantly lower EC50 values for target knockdown compared to other ASO chemistries.[3]

Data Summary

The following tables summarize key quantitative data related to the performance of 2'-F-ANA modified ASOs.

Table 1: Thermal Stability of 2'-F-ANA Modified Oligonucleotides

| Duplex Type | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference |

| 2'-F-ANA/RNA | +1.2 to +2.0 | [8][12][13] |

| 2'-F-RNA/RNA | ~ +2.0 | [14][15] |

| 2'-O-Methyl-RNA/RNA | ~ +1.5 | [14] |

| DNA/RNA | Baseline |

Table 2: In Vitro Efficacy of 2'-F-ANA ASOs Targeting c-MYB

| ASO Chemistry | Dose for >90% Knockdown | Duration of Silencing (>50%) | Reference |

| PS-2'F-ANA-DNA Chimera | 20% of PS-DNA dose | Up to 4 days | [4] |

| PS-DNA | 100% | Less than 4 days | [4] |

Signaling Pathway: RNase H-Mediated Gene Silencing

The primary mechanism of action for many antisense oligonucleotides, including those with 2'-F-ANA modifications, involves the recruitment of RNase H. The following diagram illustrates this pathway.

Caption: RNase H-mediated gene silencing pathway for 2'-F-ANA ASOs.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-F-ANA Modified Antisense Oligonucleotides

This protocol outlines the standard phosphoramidite chemistry for synthesizing ASOs containing 2'-F-dA on an automated DNA/RNA synthesizer.

Materials:

-

2'-F-dA phosphoramidite

-

Standard DNA/RNA phosphoramidites (A, C, G, T)

-

Controlled pore glass (CPG) solid support

-

Activator solution (e.g., 1H-tetrazole)

-

Oxidizing solution (e.g., iodine/water/pyridine)

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Sulfurizing agent (for phosphorothioate backbone, e.g., Xanthane hydride)[16]

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)[15]

Workflow Diagram:

Caption: Automated solid-phase synthesis workflow for 2'-F-ANA ASOs.

Procedure:

-

Synthesizer Setup: Load the 2'-F-dA phosphoramidite and other necessary reagents onto the automated synthesizer according to the manufacturer's instructions.

-

Synthesis Cycle:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleotide using a mild acid.

-

Coupling: The 2'-F-dA phosphoramidite is activated and coupled to the free 5'-hydroxyl group. A longer coupling time (e.g., 600-900 seconds) may be required for 2'-F-ANA phosphoramidites compared to standard DNA phosphoramidites (110-270 seconds) to ensure high coupling efficiency.[8]

-

Sulfurization: To introduce a nuclease-resistant phosphorothioate backbone, the newly formed phosphite (B83602) triester linkage is treated with a sulfurizing agent.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

-

Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the base and phosphate (B84403) protecting groups are removed by incubation in an appropriate deprotection solution (e.g., ammonium hydroxide at 55°C overnight).[16]

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) using either ion-exchange or reversed-phase methods.[17][18][19]

-

Analysis: The purity and identity of the final product are confirmed by methods such as mass spectrometry and capillary gel electrophoresis.[18]

Protocol 2: In Vitro Gene Silencing Assay

This protocol describes a general method for evaluating the efficacy of 2'-F-ANA modified ASOs in cell culture.

Materials:

-

2'-F-ANA ASO and control oligonucleotides (e.g., scrambled sequence)

-

Transfection reagent (or electroporation/nucleofection apparatus)[4]

-

Cell culture medium and supplements

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

Reagents for protein extraction and Western blotting

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of transfection.

-

ASO Transfection: Transfect the cells with varying concentrations of the 2'-F-ANA ASO and control oligonucleotides using a suitable delivery method.[20]

-

Incubation: Incubate the cells for a specified period (e.g., 24-96 hours) to allow for ASO uptake and target mRNA knockdown.[3][11]

-

Harvesting: Harvest the cells for RNA and protein analysis.

-

qRT-PCR Analysis: Extract total RNA and perform qRT-PCR to quantify the levels of the target mRNA relative to a housekeeping gene.

-

Western Blot Analysis: Extract total protein, separate by SDS-PAGE, and perform Western blotting using an antibody specific to the target protein to assess protein knockdown.

-

Data Analysis: Calculate the percentage of mRNA and protein knockdown for each ASO concentration. Determine the EC50 value, which is the concentration of ASO that produces 50% of the maximal effect.[20]

Protocol 3: Nuclease Stability Assay

This assay assesses the resistance of 2'-F-ANA ASOs to degradation in the presence of nucleases.

Materials:

-

2'-F-ANA ASO and a control DNA oligonucleotide

-

Fetal bovine serum (as a source of nucleases) or a specific exonuclease

-

Incubation buffer

-

Gel loading dye

-

Polyacrylamide gel and electrophoresis apparatus

-

Gel staining solution (e.g., SYBR Gold)

Procedure:

-

Reaction Setup: Incubate the 2'-F-ANA ASO and the control oligonucleotide in a solution containing fetal bovine serum or a purified nuclease at 37°C.

-

Time Points: Remove aliquots from the reaction at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: Stop the enzymatic degradation by adding a quenching agent (e.g., EDTA) or by heat inactivation.

-

Gel Electrophoresis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: Stain the gel to visualize the oligonucleotides and assess the extent of degradation over time. Intact oligonucleotides will appear as a single major band, while degraded samples will show a smear or bands of lower molecular weight.

-

Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point to determine the degradation rate.

Conclusion

The incorporation of 2'-F-dA phosphoramidite into antisense oligonucleotides offers a powerful strategy for developing highly potent and stable therapeutic agents. The enhanced properties of 2'-F-ANA modified ASOs, including their ability to activate RNase H, make them a promising modality for gene silencing applications in research and drug development. The protocols provided herein offer a foundation for the successful synthesis and evaluation of these next-generation oligonucleotides.

References

- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antisense oligonucleotides: a novel Frontier in pharmacological strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of antisense oligonucleotides comprising 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA): specificity, potency, and duration of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Antisense oligonucleotides and their applications in rare neurological diseases [frontiersin.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]

- 8. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glenresearch.com [glenresearch.com]

- 13. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

- 16. mdpi.com [mdpi.com]

- 17. glenresearch.com [glenresearch.com]

- 18. lcms.cz [lcms.cz]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

Application of DMT-2'-F-dA(bz) Phosphoramidite in CRISPR Guide RNA Synthesis: Enhancing Stability and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The revolutionary CRISPR-Cas9 gene-editing technology relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus. The stability and integrity of this gRNA are paramount for achieving high on-target editing efficiency and minimizing off-target effects. Chemical modifications of the gRNA backbone can significantly enhance its performance by increasing resistance to cellular nucleases. One such critical modification is the incorporation of 2'-fluoro (2'-F) nucleosides, which can be achieved using phosphoramidites like DMT-2'-F-dA(bz) phosphoramidite (B1245037) during solid-phase oligonucleotide synthesis.[1][2] This 2'-F modification locks the sugar pucker in a C3'-endo conformation, characteristic of A-form RNA helices, which increases thermal stability and resistance to nuclease degradation.[3][4]

This document provides detailed application notes and protocols for the use of DMT-2'-F-dA(bz) phosphoramidite in the synthesis of modified CRISPR guide RNAs, along with a summary of the performance benefits.

Key Benefits of 2'-Fluoro-Modified Guide RNAs

Incorporating 2'-fluoro modifications into guide RNAs offers several advantages over unmodified RNAs:

-

Increased Nuclease Resistance: The 2'-fluoro group protects the phosphodiester backbone from cleavage by endo- and exonucleases present in the cellular environment, thereby extending the functional half-life of the gRNA.[3][5]

-

Enhanced Thermal Stability: The C3'-endo sugar pucker induced by the 2'-fluoro modification leads to more stable duplex formation between the gRNA and the target DNA, as indicated by an increased melting temperature (Tm).[3][4][6]

-

Improved On-Target Editing Efficiency: By resisting degradation, the modified gRNA is available for a longer period to form a functional complex with the Cas9 protein, leading to more efficient cleavage at the intended genomic site.[1]

-

Reduced Off-Target Effects: The enhanced binding specificity and stability of the gRNA-DNA duplex can contribute to a reduction in cleavage at unintended genomic locations.[1]

Quantitative Data Summary

The following tables summarize the quantitative improvements observed with 2'-fluoro-modified oligonucleotides compared to their unmodified counterparts.

Table 1: Nuclease Resistance

| Oligonucleotide Type | Incubation Time in Serum | Remaining Intact Oligonucleotide | Reference |

| Unmodified siRNA | 4 hours | Completely degraded | [3] |

| 2'-F-modified siRNA | > 24 hours | t½ > 24 hours | [3] |

Table 2: Thermal Stability (Melting Temperature, Tm)

| Duplex | Tm (°C) | ΔTm per modification (°C) | Reference |

| Unmodified siRNA duplex | 58.5 | N/A | [3] |

| 2'-F-modified siRNA duplex | 73.3 | ~1.8 | [3][4] |